Amino-PEG6-amido-bis-PEG5-N3
Description
Evolution and Significance of PEGylation in Molecular Design
The application of PEG in biological contexts, known as PEGylation, dates back to the 1970s. chempep.comnih.gov Initially, the primary goal of attaching PEG to proteins was to extend their circulation time in the bloodstream and reduce their immunogenicity. chempep.comdrug-dev.com This "stealth effect" is achieved by the hydration shell that PEG forms, which masks the biomolecule from recognition by the immune system and reduces renal clearance. chempep.compreprints.org
Over the past few decades, PEGylation technology has evolved significantly. drug-dev.comtandfonline.com Early methods often involved non-specific attachment of linear PEG chains, which could sometimes compromise the biological activity of the modified molecule. drug-dev.com The demand for more precise and effective bioconjugates has driven the development of a wide array of PEG reagents with different sizes, geometries, and reactive functional groups. drug-dev.com This has led to a new generation of PEGylated drugs with improved therapeutic profiles, including enhanced stability, prolonged half-life, and better tolerability. drug-dev.compreprints.org The success of numerous FDA-approved PEGylated drugs underscores the profound impact of this technology on the pharmaceutical industry. tandfonline.com
Overview of Branched PEG Linker Architectures
While linear PEG linkers remain valuable for many applications, branched PEG linkers have emerged as a powerful alternative for creating more complex and potent bioconjugates. precisepeg.com Unlike their linear counterparts, branched PEGs feature multiple PEG arms extending from a central core. precisepeg.com This architecture offers several key advantages:
Higher Payload Capacity: Branched PEGs provide multiple attachment points, enabling the conjugation of a higher number of drug molecules or other functional entities. This is particularly beneficial for applications like antibody-drug conjugates (ADCs), where a higher drug-to-antibody ratio (DAR) can lead to enhanced potency. adcreview.com
Superior Shielding Effects: The three-dimensional structure of branched PEGs provides more effective shielding of the conjugated molecule, leading to a greater reduction in immunogenicity and an even longer circulation time in the body. precisepeg.com
Improved Solubility: The increased number of hydrophilic PEG chains can significantly enhance the solubility of hydrophobic drugs, facilitating their formulation and administration. precisepeg.com
The synthesis of branched PEG linkers can be achieved through various chemical strategies, often involving the use of a multifunctional initiator or core molecule from which the PEG arms are grown. rsc.orgresearchgate.net This allows for precise control over the number and length of the PEG arms, enabling the fine-tuning of the linker's properties for specific applications. rsc.org
Fundamental Role of Amino-PEG6-amido-bis-PEG5-N3 as a Heterobifunctional Scaffold
This compound is a prime example of a sophisticated, branched, heterobifunctional PEG linker designed for advanced bioconjugation applications. medchemexpress.comalfagen.com.tr Its structure features a central branching point from which two PEG arms extend, each terminating in an azide (B81097) (N3) group, and a third, shorter PEG arm terminating in a primary amine (NH2) group. broadpharm.com This heterobifunctional nature is crucial, as it allows for the sequential and specific attachment of different molecules.
The terminal amine group can readily react with activated carboxylic acids (like NHS esters) or carbonyl compounds, providing a versatile handle for conjugation to proteins, antibodies, or other biomolecules. broadpharm.com The two azide groups are designed for "click chemistry," a set of highly efficient and specific reactions. medchemexpress.combroadpharm.com They can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-containing molecules or strain-promoted azide-alkyne cycloaddition (SPAAC) with molecules containing strained alkynes like DBCO or BCN. medchemexpress.combroadpharm.com
Structure
2D Structure
Properties
Molecular Formula |
C48H94N10O21 |
|---|---|
Molecular Weight |
1147.3 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[1,3-bis[3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]propan-2-yl]propanamide |
InChI |
InChI=1S/C48H94N10O21/c49-4-12-63-18-24-69-30-36-75-42-41-74-35-29-68-23-17-62-9-3-48(61)56-45(43-78-10-1-46(59)52-5-13-64-19-25-70-31-37-76-39-33-72-27-21-66-15-7-54-57-50)44-79-11-2-47(60)53-6-14-65-20-26-71-32-38-77-40-34-73-28-22-67-16-8-55-58-51/h45H,1-44,49H2,(H,52,59)(H,53,60)(H,56,61) |
InChI Key |
JBQBXFBDBXMVJE-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCN)C(=O)NC(COCCC(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-])COCCC(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Molecular Architecture and Functional Reactivity of Amino Peg6 Amido Bis Peg5 N3
Structural Design Principles of the Branched PEG Scaffold
The design of Amino-PEG6-amido-bis-PEG5-N3 is centered around a branched PEG structure, which offers distinct advantages over linear PEG linkers. Branched PEGs feature multiple PEG chains connected to a central core. axispharm.com This topology provides increased steric hindrance and can lead to higher solubility compared to their linear counterparts. axispharm.com The branched nature of this linker is achieved through a central branching point from which the different PEG chains and functional groups extend.
This specific linker is a type of heterobifunctional PEG, meaning it possesses two different types of reactive functional groups at its termini. axispharm.comjenkemusa.com In this case, a primary amino group and two azide (B81097) groups. This dual functionality allows for selective and sequential conjugation reactions, a crucial feature for assembling complex biomolecular constructs like ADCs. jenkemusa.com The core structure facilitates the spatial separation of the reactive ends, minimizing potential steric hindrance during conjugation reactions.
Key Influences of PEG Chain Length and Topology:
Solubility and Stability: The hydrophilic nature of the ethylene (B1197577) oxide repeating units in PEG enhances the water solubility of conjugated molecules, which is particularly beneficial for hydrophobic drugs. chempep.com The PEG chains can also increase the stability of the conjugate by protecting it from enzymatic degradation. nih.gov
Pharmacokinetics: PEGylation, the process of attaching PEG chains, increases the hydrodynamic radius of a molecule. This increased size can reduce renal clearance, leading to a longer circulation half-life in the bloodstream. chempep.com
Immunogenicity: The presence of PEG can shield the conjugated molecule from the host's immune system, thereby reducing its immunogenicity. nih.gov
Steric Hindrance: The length and branching of the PEG chains create a "molecular cloud" that can prevent non-specific interactions with other molecules and surfaces. However, excessively long PEG chains can also hinder the desired interaction of a targeted molecule with its receptor. nih.govrsc.org Studies have shown that an optimal PEG chain length is crucial for balancing shielding effects with effective targeting. nih.gov
The branched topology of this compound, with its distinct PEG arm lengths, offers a refined approach to optimizing these properties for a specific application.
Reactivity Profile of the Terminal Amino Group
The terminal primary amino (-NH2) group on the this compound linker is a versatile nucleophile that can participate in a variety of conjugation reactions. rsc.org This functionality is frequently utilized for coupling the linker to proteins, peptides, or other molecules containing suitable electrophilic groups.
A common method for conjugating molecules via the amino group is through the formation of a stable amide bond with a carboxylic acid. This reaction typically requires the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by the amine.
Common Carboxylic Acid Activating Agents:
| Activating Agent | Description |
| Carbodiimides (e.g., EDC, DCC) | These reagents facilitate the formation of an O-acylisourea intermediate, which is highly reactive towards amines. |
| N-Hydroxysuccinimide (NHS) | Often used in conjunction with carbodiimides to form a more stable NHS ester intermediate, which then reacts with the amine. |
| HATU, HBTU, TBTU | These are uronium/aminium-based coupling reagents that are highly efficient for amide bond formation, particularly in peptide synthesis. |
The general mechanism involves the reaction of the carboxylic acid with the activating agent to form a reactive intermediate, which is then readily attacked by the primary amine of the PEG linker to form a stable amide linkage.
N-Hydroxysuccinimide (NHS) esters are widely used amine-reactive functional groups. The terminal amino group of this compound can react efficiently with NHS esters under mild conditions, typically in a neutral to slightly basic aqueous buffer (pH 7-9), to form a stable amide bond. This reaction is a cornerstone of bioconjugation due to its specificity and efficiency.
The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the displacement of the NHS leaving group and the formation of the amide bond.
The primary amino group of the linker can also react with carbonyl compounds, such as aldehydes and ketones, through a process known as reductive amination. This two-step reaction involves the initial formation of a Schiff base (imine) intermediate, which is then reduced to a stable secondary amine linkage.
Steps in Reductive Amination:
Schiff Base Formation: The nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone, followed by dehydration to form an imine (C=N) bond. This reaction is often favored at a slightly acidic pH (around 5-6) to facilitate the dehydration step. interchim.fr
Reduction: The resulting imine is then reduced to a stable secondary amine using a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB). interchim.frjenkemusa.com
This method is particularly useful for the site-specific modification of the N-terminus of proteins and peptides, as the alpha-amine of the N-terminal residue has a lower pKa than the epsilon-amines of lysine (B10760008) residues, allowing for pH-dependent reaction selectivity. interchim.fr
Reactivity Profile of the Azide Functionalities
The two terminal azide (-N3) groups on the this compound linker are key components for bioorthogonal "click chemistry" reactions. targetmol.cncymitquimica.com Azides are highly selective and stable in biological systems, making them ideal for specific and efficient conjugation in complex environments.
The primary reactions involving the azide groups are cycloadditions with alkynes:
Types of Azide-Alkyne Cycloaddition Reactions:
| Reaction Type | Description |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | This is the most common "click" reaction, where a copper(I) catalyst promotes the [3+2] cycloaddition between a terminal alkyne and an azide to form a stable 1,4-disubstituted triazole ring. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | To avoid the potential cytotoxicity of a copper catalyst, this reaction utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) that reacts readily with an azide without the need for a metal catalyst. This forms a stable triazole linkage. |
| Staudinger Ligation | This reaction occurs between an azide and a phosphine derivative (typically a triarylphosphine with an ortho-ester trap) to form a stable amide bond. It is a bioorthogonal reaction that does not require a catalyst. |
The presence of two azide groups on the branched structure of this compound allows for the potential attachment of two molecules containing alkyne or strained cyclooctyne functionalities. This feature is particularly valuable in the construction of complex architectures, such as ADCs where multiple drug molecules can be conjugated to a single linker.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring by joining an azide with a terminal alkyne broadpharm.comglenresearch.comnih.govnih.gov. This reaction is not bioorthogonal in the strictest sense for in vivo applications due to the cytotoxicity of the copper(I) catalyst broadpharm.commdpi.com. However, it is an exceptionally powerful tool for in vitro bioconjugation researchgate.net.
The reaction mechanism involves the coordination of the Cu(I) ion with the alkyne, which lowers the pKa of the terminal proton and facilitates the formation of a copper-acetylide intermediate nih.gov. This intermediate then reacts with the azide in a stepwise manner to yield the stable triazole linkage nih.govnih.gov.
Reaction Conditions and Optimization:
Catalyst: The reaction requires a copper(I) source. Often, copper(II) salts like CuSO₄ are used in conjunction with a reducing agent, such as sodium ascorbate, to generate the active Cu(I) species in situ researchgate.netnih.gov.
Ligands: To stabilize the Cu(I) oxidation state, prevent disproportionation, and accelerate the reaction, copper-chelating ligands are crucial. Tris-(benzyltriazolylmethyl)amine (TBTA) is a common choice for this purpose glenresearch.comnih.gov.
Solvent: CuAAC reactions proceed efficiently in a wide range of solvents, including aqueous buffers, which is ideal for modifying biomolecules broadpharm.comglenresearch.com. The use of molten PEG itself as a solvent has also been investigated, as it can protect the copper catalyst from oxidation researchgate.net.
The azide groups on this compound readily participate in CuAAC, allowing for the covalent attachment of two alkyne-containing molecules to the linker. This has been effectively used for the high-density functionalization of biomolecules, such as labeling DNA strands modified with multiple alkynes with PEG-azides glenresearch.com.
| Parameter | Typical Condition | Purpose |
| Reactants | Azide (e.g., this compound), Terminal Alkyne | Forms the triazole ring |
| Catalyst | Copper(I), often from CuSO₄ | Activates the alkyne for cycloaddition |
| Reducing Agent | Sodium Ascorbate | Reduces Cu(II) to the active Cu(I) state |
| Ligand | Tris-(benzyltriazolylmethyl)amine (TBTA) | Stabilizes Cu(I) and accelerates the reaction |
| Solvent | Aqueous buffers (e.g., PBS, HEPES) | Provides a biocompatible reaction medium |
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Cyclooctynes (e.g., DBCO, BCN)
To overcome the cytotoxicity associated with the copper catalyst in CuAAC, strain-promoted alkyne-azide cycloaddition (SPAAC) was developed. This reaction is a cornerstone of bioorthogonal chemistry, as it proceeds rapidly and selectively within living systems without a metal catalyst vectorlabs.comrsc.org. The driving force for SPAAC is the high ring strain of a cyclooctyne, which is released upon the [3+2] cycloaddition with an azide, forming a stable triazole adduct broadpharm.commagtech.com.cn.
The two azide groups of this compound can react efficiently with various cyclooctynes, including Dibenzocyclooctyne (DBCO) and Bicyclo[6.1.0]nonyne (BCN) medchemexpress.combroadpharm.com.
Dibenzocyclooctyne (DBCO): DBCO is a widely used cyclooctyne known for its high reactivity and stability vectorlabs.comrsc.org. Its reaction with azides is very fast, making it suitable for labeling biomolecules at low concentrations vectorlabs.com. The inclusion of a PEG linker between a biomolecule and a DBCO group has been shown to increase SPAAC reaction rates by minimizing steric hindrance rsc.orgresearchgate.net.
Bicyclo[6.1.0]nonyne (BCN): BCN is another common cyclooctyne used in SPAAC. It is generally less sterically hindered than DBCO, which can be an advantage in certain contexts. Studies have shown that while primary, secondary, and tertiary azides show similar reaction rates with the less demanding BCN, the reactivity of sterically hindered tertiary azides drops significantly with the bulkier DBCO nih.govresearchgate.netresearchgate.net. This highlights how the choice of cyclooctyne can influence reaction efficiency based on the azide's structure.
The kinetics of SPAAC reactions are a critical factor for their application. Second-order rate constants provide a standardized measure of reaction speed.
| Cyclooctyne | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features |
| DBCO | ~0.1 - 1.0 broadpharm.comrsc.orgrsc.org | High reactivity, fast kinetics, widely used for in vivo imaging. |
| BCN | ~0.01 - 0.1 broadpharm.comnih.gov | Less sterically demanding than DBCO, stable. |
Note: Rate constants can vary depending on the specific azide structure, solvent, pH, and temperature rsc.org.
Bioorthogonal Reactivity Considerations
The term "bioorthogonal" describes a chemical reaction that can occur inside a living system without interfering with or being influenced by native biochemical processes nih.govnih.govacs.org. The azide group is arguably the most versatile bioorthogonal chemical reporter due to its small size, metabolic stability, and lack of participation in endogenous reactions acs.orgresearchgate.net.
Key Considerations for the Azide Moiety:
Stability: The azide functional group is exceptionally stable in aqueous, physiological environments and is inert to the vast majority of functional groups found in biomolecules broadpharm.comacs.org. This stability is crucial for multi-step labeling procedures and for maintaining the integrity of the conjugate in vivo semanticscholar.orgenamine.net.
Selectivity: Azides react selectively with specific partners like phosphines (in Staudinger ligation), terminal alkynes (in CuAAC), and strained cyclooctynes (in SPAAC) nih.govacs.orgacs.org. This high chemoselectivity ensures that labeling occurs only at the intended site vectorlabs.com.
Potential Side Reactions: While highly stable, the azide group is not completely inert under all conditions. It can be reduced by strong reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) via a Staudinger-type reduction, which could be a consideration in experimental design nih.govwindows.net. However, it is generally stable in the presence of common biological reductants like glutathione (GSH) nih.govwindows.net.
The use of this compound in biological applications leverages these properties. Once conjugated to a biomolecule via its amine handle, its two azide groups serve as bioorthogonal reactive sites for subsequent modification using SPAAC, enabling applications like live-cell imaging, targeted drug delivery, and the construction of complex biomolecular architectures rsc.org.
Synthetic Methodologies for the Preparation and Derivatization of Amino Peg6 Amido Bis Peg5 N3
Strategies for Synthesis of the Core Amino-PEG6-amido-bis-PEG5-N3 Scaffold
The synthesis of a complex, branched PEG linker like this compound requires a precise and controlled multi-step approach to ensure the defined structure and high purity essential for its applications. acs.orgprecisepeg.com
Multi-step Convergent Synthesis Approaches
A plausible convergent pathway would involve:
Synthesis of Arm 1: An α-amino-ω-carboxy-PEG6 fragment is prepared. This typically starts with a PEG diol where one terminus is protected with a group like monomethoxy (mPEG), followed by functionalization of the other terminus to a carboxylic acid. The protected amine is introduced subsequently.
Synthesis of Arm 2: An α-hydroxy-ω-azido-PEG5 is synthesized. This can be achieved by starting with a PEG diol, converting one hydroxyl group to an azide (B81097) via a mesylate or tosylate intermediate followed by substitution with sodium azide. mdpi.com
Core Assembly: A central branching molecule, such as a derivative of lysine (B10760008) or another diamino acid, is used as the core.
Convergent Coupling: The carboxy group of the amino-PEG6-acid fragment is activated (e.g., as an NHS ester) and reacted with one amino group of the lysine core. Subsequently, the two α-hydroxy-ω-azido-PEG5 arms are coupled to the remaining amino and carboxyl groups of the lysine core, often requiring multiple protection and deprotection steps. A more direct approach involves a trifunctional core that can react sequentially with the pre-made PEG arms. rsc.org
An alternative approach involves anionic ring-opening polymerization of ethylene (B1197577) oxide using a functional initiator. rsc.orgnih.govacs.orgacs.org For instance, a protected amine initiator could be used to grow the PEG6 chain, which is then terminated to create a carboxylic acid. The bis-PEG5-N3 portion would be synthesized separately from a branching initiator and then coupled to the first fragment.
Protecting Group Chemistry in Amino and Azide Precursors
The use of orthogonal protecting groups is critical in the multi-step synthesis of heterobifunctional molecules to prevent unwanted side reactions. researchgate.net For the synthesis of this compound, careful selection of protecting groups for the amine functionality is paramount.
Common protecting groups for the primary amine include:
tert-Butoxycarbonyl (Boc): Stable under many reaction conditions but easily removed with mild acid (e.g., trifluoroacetic acid, TFA).
Fluorenylmethyloxycarbonyl (Fmoc): Stable to acid but removed by mild base (e.g., piperidine), making it orthogonal to the Boc group.
Benzyl (Bn) or Dibenzyl (Bn2): These are robust and are typically removed under harsher conditions via hydrogenolysis. researchgate.net
The azide group is generally stable and does not require protection. It is often introduced late in the synthetic sequence by converting a more reactive precursor, such as a hydroxyl or halide group, to prevent its premature reaction. acs.orgnih.gov For example, a common route is the two-step conversion of a terminal hydroxyl group to a mesylate or tosylate, followed by nucleophilic substitution with sodium azide (NaN₃). mdpi.comnih.gov This ensures the azide is available for its intended click chemistry application in the final molecule.
| Protecting Group | Structure | Cleavage Conditions | Orthogonality Notes |
| Boc | -(C=O)OC(CH₃)₃ | Mild Acid (e.g., TFA) | Orthogonal to Fmoc, stable to base and hydrogenolysis. |
| Fmoc | -(C=O)OCH₂-Fmoc | Mild Base (e.g., Piperidine) | Orthogonal to Boc, stable to acid and hydrogenolysis. |
| Cbz | -(C=O)OCH₂C₆H₅ | Hydrogenolysis (H₂/Pd) | Orthogonal to Boc and Fmoc, stable to acid and base. |
Post-Synthetic Modifications and Functionalization
Once the core this compound scaffold is synthesized, its terminal functional groups can be specifically modified for conjugation to various biomolecules or surfaces.
Derivatization at the Amino Terminus for Diverse Conjugates
The single primary amine serves as a versatile reactive handle for conjugation. axispharm.com Its nucleophilic nature allows it to react with a wide array of electrophilic functional groups to form stable covalent bonds. creativepegworks.com The choice of derivatization chemistry depends on the target molecule and the desired linkage. nih.goviu.edu
Common Amine Derivatization Reactions:
| Reagent Type | Functional Group | Resulting Linkage | Applications |
| Activated Esters | N-Hydroxysuccinimide (NHS) ester | Amide | Protein/peptide labeling, surface modification. biochempeg.comcreativepegworks.com |
| Isothiocyanates | -N=C=S | Thiourea | Labeling with fluorescent dyes (e.g., FITC). biochempeg.com |
| Aldehydes/Ketones | -CHO / -C(O)R | Secondary Amine (via reductive amination) | N-terminal specific protein modification at controlled pH. creativepegworks.comnih.gov |
| Carboxylic Acids | -COOH | Amide (via coupling agents like EDC/DCC) | Conjugation to small molecules, proteins. creativepegworks.comrsc.org |
| Epoxides | Oxirane ring | Amino alcohol | Linkage under basic conditions. biochempeg.com |
This targeted derivatization enables the attachment of a specific payload, targeting ligand, or imaging agent to the amino terminus, while the two azide groups remain available for subsequent, orthogonal conjugation reactions.
Tailoring Azide Reactivity for Specific Click Chemistry Applications
The two azide termini are specifically incorporated for "click chemistry," a class of reactions known for their high yield, specificity, and biocompatibility. organic-chemistry.org The most common applications involve cycloaddition reactions with alkynes.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction joins terminal alkynes and azides to form a stable 1,4-disubstituted triazole ring. organic-chemistry.org The reaction is highly efficient but requires a copper(I) catalyst, which can be toxic to cells. The catalyst is often generated in situ from a copper(II) source like CuSO₄ with a reducing agent such as sodium ascorbate. broadpharm.comresearchgate.net The addition of a stabilizing ligand like tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) can improve reliability and reduce copper's toxicity. broadpharm.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). medchemexpress.combiochempeg.com The inherent ring strain of the alkyne allows the reaction to proceed rapidly at physiological temperatures without a catalyst, making it ideal for applications in living systems. creativepegworks.com
The reactivity of the azide can be influenced by steric hindrance and the electronic properties of adjacent substituents, although in a long PEG chain, these effects are generally minimal. researchgate.net The choice between CuAAC and SPAAC depends on the specific application, particularly the tolerance of the biological system to copper.
| Click Reaction | Alkyne Partner | Catalyst Required | Key Features |
| CuAAC | Terminal Alkyne | Yes (Copper (I)) | High reaction rates, forms 1,4-triazole, potential cytotoxicity from copper. organic-chemistry.orgbroadpharm.com |
| SPAAC | Strained Cyclooctyne (B158145) (e.g., DBCO, BCN) | No | Copper-free, bioorthogonal, suitable for in vivo applications. medchemexpress.comcreativepegworks.com |
Optimization of Reaction Conditions for Yield and Purity in Academic Synthesis
Maximizing the yield and purity of this compound in a laboratory setting requires careful optimization of several reaction parameters.
For the polymerization steps, maintaining anhydrous conditions is crucial to prevent premature termination and to achieve a narrow molecular weight distribution. acs.org During functional group interconversions, such as the conversion of hydroxyls to azides, monitoring the reaction progress by techniques like NMR or TLC is important to ensure complete conversion and minimize side products.
In post-synthetic modifications, particularly click chemistry, several factors can be tuned:
Stoichiometry: While a 1:1 molar ratio of azide to alkyne is theoretical, using a slight excess of one reagent can drive the reaction to completion.
Catalyst/Ligand Ratio (for CuAAC): The ratio of copper to the stabilizing ligand and the alkyne can significantly impact reaction speed and yield. acs.orgescholarship.org
Solvent: The choice of solvent must ensure that all reactants are soluble. For bioconjugations, aqueous buffers or mixtures like water/DMSO or water/THF are common. researchgate.net
Temperature and Time: While many click reactions proceed at room temperature, gentle heating can sometimes increase the rate. Reaction times can range from minutes to several hours. acs.org One study on CuAAC optimization found optimal conditions to be 35°C for 24 hours at 130 bar pressure in supercritical CO₂. acs.org
Purification is a critical final step. Due to the polymeric nature of the compound, standard techniques like column chromatography can be challenging. Methods such as precipitation in a non-solvent (e.g., cold diethyl ether), dialysis, or size-exclusion chromatography (SEC) are often more effective for removing unreacted starting materials and reagents to achieve the high purity required for bioconjugation applications. acs.org
| Parameter | Impact on Synthesis | Optimization Strategy |
| Solvent | Affects solubility of reactants and reaction rate. | Select a solvent system (e.g., DCM/H₂O, THF/H₂O) where all components are soluble. researchgate.net |
| Temperature | Influences reaction kinetics. | Most click reactions run well at room temperature; gentle heating (35-50°C) can accelerate slow reactions. acs.orgsigmaaldrich.com |
| Reactant Concentration | Higher concentrations can increase reaction rates. | Use the most concentrated solution possible while maintaining solubility. researchgate.net |
| Catalyst System (CuAAC) | Crucial for reaction efficiency and yield. | Screen different Cu(I) sources and ligands (e.g., THPTA for aqueous media). Optimize catalyst-to-alkyne ratio. broadpharm.comacs.org |
| Purification Method | Determines final purity of the product. | Use precipitation, dialysis, or SEC to remove impurities from the polymeric product. |
Mechanistic Investigations of Reactions Involving Amino Peg6 Amido Bis Peg5 N3
Kinetic and Thermodynamic Analysis of Click Chemistry Reactions
The two azide (B81097) termini of the linker are designed for "click chemistry," specifically 1,3-dipolar cycloaddition reactions with alkynes to form stable triazole rings. The two most prominent variations of this reaction are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). The choice between these methods depends critically on the application, with each having distinct mechanistic features, kinetics, and compatibilities.
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is renowned for its rapid kinetics and high efficiency. acs.orgnih.gov The reaction is typically characterized by second-order rate constants in the range of 10 to 10⁴ M⁻¹s⁻¹. nih.gov This acceleration, a factor of up to 10⁷ compared to the uncatalyzed thermal reaction, is achieved through the copper(I) catalyst, which dramatically lowers the activation energy of the cycloaddition. beilstein-journals.org However, the primary drawback of CuAAC is the requirement of a copper catalyst, which can be cytotoxic, limiting its use in many biological systems. biochempeg.comnih.gov
In contrast, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) obviates the need for a toxic catalyst by using a strained cyclooctyne (B158145) reaction partner. biochempeg.comnih.gov The reaction is driven by the release of high enthalpic energy from the strained ring, which lowers the activation barrier. acs.orgnih.gov While this makes SPAAC highly suitable for in vivo and other sensitive applications, it comes at the cost of reaction speed. SPAAC reactions are generally slower than CuAAC, with reported rate constants often around 0.34 M⁻¹s⁻¹ for specific azides reacting with dibenzocyclooctyne (DBCO). acs.orgresearchgate.net Some studies report that SPAAC can be approximately 100-fold slower than CuAAC. acs.org
For a branched, dual-azide linker like Amino-PEG6-amido-bis-PEG5-N3, these kinetic differences are critical. In contexts where rapid and complete conjugation is paramount and the presence of copper can be managed (e.g., in vitro conjugation followed by purification), CuAAC is the superior method. Comparative proteomics studies have shown that CuAAC can provide higher labeling efficiency and accuracy than SPAAC. nih.govscispace.com SPAAC, on the other hand, may exhibit background reactions, particularly with thiol-containing molecules like cysteine. scispace.com The branched PEG structure could potentially introduce steric hindrance that may slightly decrease the reaction rates for both CuAAC and SPAAC compared to a simple linear azide, although the flexibility of the PEG chains may mitigate this effect.
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
|---|---|---|
| General Reaction Rate | Very Fast (10 to 10⁴ M⁻¹s⁻¹) nih.gov | Moderate to Slow (~0.3 to 2.6 M⁻¹s⁻¹) researchgate.net |
| Catalyst Requirement | Requires Copper(I) catalyst biochempeg.com | Catalyst-free biochempeg.com |
| Biocompatibility | Limited by copper cytotoxicity nih.gov | High, suitable for in vivo applications acs.org |
| Reaction Partners | Terminal Alkynes | Strained Cyclooctynes (e.g., DBCO, BCN) acs.org |
| Side Reactions | Potential for protein damage from catalyst system nih.gov | Potential for reaction with thiols scispace.com |
| Efficiency in Proteomics | Higher labeling efficiency and specificity reported nih.govscispace.com | Lower efficiency and potential for higher background scispace.com |
Recent research has explored the use of sustainable or "green" solvents such as glycerol (B35011) and polyethylene (B3416737) glycol (PEG) itself as reaction media. nih.govdntb.gov.ua These highly polar solvents can facilitate the reaction, and in the case of PEG, may enhance solubility through a "like-dissolves-like" principle. Solvent polarity has been shown to influence the regioselectivity in uncatalyzed cycloadditions, and while CuAAC is highly regioselective for the 1,4-isomer, the solvent environment can still impact reaction kinetics by affecting the stability of intermediates. beilstein-journals.org
The catalyst system is typically generated in situ from a copper(II) source, like CuSO₄·5H₂O, and a reducing agent, most commonly sodium ascorbate. beilstein-journals.orgacs.org Ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA) or other nitrogen-based ligands, are often added to stabilize the Cu(I) oxidation state and prevent catalyst disproportionation, thereby accelerating the reaction and protecting conjugated biomolecules from oxidative damage. nih.gov For a linker with two azide groups, ensuring sufficient catalyst activity is crucial to drive the reaction to completion at both sites. The local concentration of PEG chains might create a unique microenvironment that could influence catalyst turnover.
Understanding Amide Coupling Mechanisms with Complex PEG Structures
The primary amine of this compound is designed for coupling with carboxylic acids or their activated esters (e.g., N-hydroxysuccinimide esters) to form a stable amide bond. The most common method for this transformation involves carbodiimide (B86325) coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with N-hydroxysuccinimide (NHS). researchgate.netresearchgate.net
The mechanism proceeds via the activation of a carboxyl group by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the primary amine of the PEG linker. However, the O-acylisourea is susceptible to hydrolysis. The addition of NHS traps the activated carboxylate as a more stable, yet still highly reactive, NHS ester. This semi-stable intermediate then reacts efficiently with the amine nucleophile to form the desired amide bond, releasing NHS. researchgate.net This two-step, one-pot reaction is typically performed in aqueous buffers, often at a slightly acidic pH (4.5-5.5) to activate the carboxyl group with EDC, followed by an adjustment to a more neutral or slightly basic pH (7-8.5) to facilitate the final nucleophilic attack by the deprotonated amine. axispharm.com
Cleavage Mechanisms of the Amido Linkage (in vitro linker stability studies)
The amido linkage within the core of this compound is generally considered to be highly stable under typical physiological conditions. researchgate.net Compared to other common linkages like esters, which are readily hydrolyzed, amide bonds exhibit significantly greater resistance to chemical cleavage. researchgate.net This stability is crucial for applications where the linker is intended to remain intact.
In the context of biochemical research, the stability of the amide linkage can also be assessed against enzymatic degradation. While the specific amide bond in this synthetic linker is not a natural peptide bond, certain proteases with broad specificity could potentially catalyze its cleavage. For example, in vitro studies on hydrogels crosslinked with peptide sequences have demonstrated degradation by enzymes like papain. nih.gov Such studies are valuable for characterizing the fundamental stability of the linker in a controlled, non-clinical laboratory setting.
| pH Condition | Dominant Non-Enzymatic Cleavage Mechanism | Relative Rate |
|---|---|---|
| Acidic (e.g., pH 3) | Direct Hydrolysis (Scission) and Intramolecular Aminolysis (Backbiting) are both significant | Slow |
| Neutral (e.g., pH 7) | Intramolecular Aminolysis (Backbiting) dominates | Very Slow |
| Alkaline (e.g., pH 10) | Direct Hydrolysis (Scission) dominates | Slow (but faster than at neutral pH) |
Applications in Chemical Biology and Advanced Molecular Research
Bioconjugation Strategies Utilizing Amino-PEG6-amido-bis-PEG5-N3
The design of this compound, with its distinct reactive functionalities, facilitates sophisticated bioconjugation strategies. The primary amine can readily react with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds, while the two azide (B81097) groups are available for bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This orthogonal reactivity is fundamental to its utility in creating precisely defined bioconjugates.
The branched nature of this compound is particularly advantageous for the engineering of complex molecular architectures. By providing three points of attachment, this linker enables the conjugation of multiple molecular entities to a single scaffold. A significant application of this is in the development of antibody-drug conjugates (ADCs), where a higher drug-to-antibody ratio (DAR) can lead to enhanced therapeutic potency.
For instance, the primary amine of the linker can be conjugated to a monoclonal antibody, and the two azide groups can then be used to attach cytotoxic drug molecules. This approach allows for the creation of ADCs with a DAR of 2 from a single linker attachment site on the antibody, effectively doubling the payload capacity compared to a linear bifunctional linker. This strategy is conceptually illustrated in the following table:
| Conjugation Step | Reactant 1 | Reactant 2 | Resulting Bond |
| Step 1 | Antibody (with available carboxyl group activated as NHS ester) | This compound (Amine group) | Stable Amide Bond |
| Step 2a | Antibody-Linker Conjugate (Azide group 1) | Alkyne-modified Drug Molecule | Triazole Ring |
| Step 2b | Antibody-Linker Conjugate (Azide group 2) | Alkyne-modified Drug Molecule | Triazole Ring |
This multi-point conjugation capability is not limited to ADCs. It can be conceptually extended to the development of multifunctional probes for imaging and diagnostics, where one arm of the linker could be attached to a targeting ligand, another to a fluorescent dye, and the third to a therapeutic agent or another imaging modality.
The orthogonal reactivity of the amine and azide groups of this compound is a key enabler of site-specific bioconjugation. This is crucial for producing homogeneous conjugates with well-defined structures and predictable properties, which is often a challenge with random conjugation methods.
Site-specific conjugation can be achieved by first reacting the primary amine of the linker with a specific site on a biomolecule. For example, if a protein has a unique, accessible carboxyl group (e.g., at the C-terminus or on an acidic amino acid side chain), it can be activated to an NHS ester and selectively react with the linker's amine. Subsequently, the azide groups can be used for the site-specific attachment of other molecules via click chemistry. This approach minimizes the risk of modifying critical functional sites on the biomolecule, such as the antigen-binding site of an antibody.
The heterobifunctional nature of this compound makes it an ideal scaffold for the development of custom conjugates for various in vitro assays, such as ELISAs, Western blotting, and fluorescence microscopy. By conjugating a detection molecule (e.g., biotin, a fluorophore, or an enzyme) to one of the azide groups and a capture or targeting molecule (e.g., an antibody, a peptide, or a small molecule ligand) to the amine group, researchers can create highly specific and sensitive assay reagents.
Advanced Linker Design in Drug Delivery Systems (Conceptual Frameworks)
The inclusion of multiple hydrophilic PEG chains in this compound can significantly enhance the aqueous solubility of the resulting conjugate. This is particularly beneficial when working with hydrophobic drug molecules, which are often prone to aggregation. The branched structure of the linker creates a three-dimensional hydrophilic cloud around the conjugate, which can help to prevent aggregation and improve its pharmacokinetic profile.
Furthermore, the branched PEG architecture can lead to an increased hydrodynamic radius of the conjugate compared to a linear PEG linker of similar molecular weight. A larger hydrodynamic radius can reduce the rate of renal clearance, thereby prolonging the circulation half-life of the therapeutic agent. The following table provides a conceptual comparison of the effect of linear versus branched PEG linkers on the hydrodynamic properties of a hypothetical protein conjugate:
| Linker Type | Molecular Weight of Linker (Da) | Conceptual Hydrodynamic Radius (Rh) of Conjugate (nm) | Conceptual Effect on Renal Clearance |
| Linear PEG11 | ~500 | 5.2 | Standard |
| This compound | ~1100 | 6.5 | Reduced |
| Branched PEG (higher MW) | ~2000 | 7.8 | Significantly Reduced |
This table is for illustrative purposes and actual values will vary depending on the specific protein and conjugation conditions.
The PEG chains of this compound can provide a "stealth" effect, shielding the conjugated biomolecule from recognition by the immune system and protecting it from enzymatic degradation. This can lead to enhanced stability in biological mimic systems and in vivo. The three-dimensional arrangement of the PEG arms in a branched linker can offer more effective shielding compared to a linear PEG chain.
In the context of ADCs, this enhanced stability can be crucial for ensuring that the cytotoxic payload remains attached to the antibody until it reaches the target tumor cell, thereby minimizing off-target toxicity. The stability of the conjugate can be assessed in biological mimic systems, such as in the presence of plasma or specific enzymes, by monitoring the release of the conjugated molecule over time. Research on similar branched PEG linkers has shown that the linker architecture can significantly impact the stability and efficacy of ADCs.
Facilitation of Multi-Payload Attachment Strategies
The branched design of this compound is a key feature that enables the attachment of multiple molecules, or "payloads," to a single point of interest. This is particularly advantageous in creating bioconjugates with a high payload-to-carrier ratio. The single primary amine group can be readily conjugated to a biomolecule, such as an antibody or a peptide, through standard amide bond formation. Subsequently, the two azide (N3) groups are available for bioorthogonal "click" chemistry reactions. creative-biolabs.com
This trifunctional nature allows for several multi-payload strategies:
Dual Payload Conjugation: Two different payload molecules, each modified with an alkyne group, can be attached to the two azide terminals. This allows for the creation of conjugates with synergistic or complementary functions.
Increased Payload Density: Two identical payload molecules can be attached, effectively doubling the payload density compared to a linear linker. This is beneficial in applications where a higher concentration of the payload at the target site is required.
The polyethylene (B3416737) glycol (PEG) chains incorporated into the linker's structure offer the additional benefits of increased hydrophilicity and reduced steric hindrance, which can improve the solubility and biological accessibility of the final conjugate.
| Functional Group | Reactive Partner | Reaction Type | Purpose in Multi-Payload Strategy |
| Primary Amine (-NH2) | Carboxylic Acids, NHS Esters | Amide bond formation | Attachment to the primary biomolecule (e.g., antibody, probe) |
| Azide (-N3) | Alkynes (e.g., DBCO, BCN) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Attachment of one or two distinct "payload" molecules |
Design of Cleavable Linker Systems for Controlled Release (non-clinical focus)
This compound is described as a cleavable linker, a critical feature for designing molecular systems that can release a payload under specific conditions in a research setting. medchemexpress.comcymitquimica.com Cleavable linkers are designed to be stable during assembly and delivery but to break apart in response to a specific trigger within a target environment, such as a particular pH, redox potential, or the presence of a specific enzyme.
While the exact cleavable moiety within this specific compound can vary by synthesis, its application in research focuses on incorporating such functionalities. For example, a linker of this type can be synthesized to include:
Disulfide Bonds: These bonds are stable in the extracellular environment but are readily cleaved by reducing agents like glutathione, which is found at higher concentrations inside cells.
pH-Sensitive Hydrazones: These linkages are stable at neutral pH but hydrolyze and cleave in the acidic environment of endosomes or lysosomes.
Enzyme-Specific Peptide Sequences: A short peptide sequence that is a substrate for a specific enzyme (e.g., cathepsin B) can be incorporated into the linker backbone. When the conjugate reaches a cellular compartment containing the active enzyme, the peptide is cleaved, releasing the payload.
In a non-clinical research context, these cleavable systems are instrumental for studying the intracellular fate of molecules, developing conditional activation probes, and investigating mechanisms of targeted delivery.
Role in Proteomics Research and Probe Development
The compound's structure is well-suited for applications in proteomics, the large-scale study of proteins. Its distinct reactive handles allow it to serve as a central building block for sophisticated chemical probes designed to investigate protein function, interactions, and localization.
Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that uses chemical probes to label and identify active enzymes within a complex proteome. nih.govsemanticscholar.org These probes typically consist of three parts: a reactive group (or "warhead") that covalently binds to the active site of an enzyme, a reporter tag for detection or enrichment, and a linker that connects the two.
This compound is an ideal linker for designing ABPP probes.
The primary amine allows for the straightforward attachment of a variety of reactive groups tailored to target specific enzyme families (e.g., serine hydrolases, cysteine proteases).
The two azide groups serve as latent attachment points for reporter tags. After the probe has labeled its target protein, a reporter tag containing an alkyne group (e.g., a fluorophore-alkyne or biotin-alkyne) can be attached via a highly efficient and specific click chemistry reaction. medchemexpress.com
This modular, two-step approach allows for the synthesis of versatile probes and prevents the potentially bulky reporter tag from interfering with the initial protein labeling event.
Bioorthogonal chemical reporters are chemical functionalities that can be introduced into biomolecules without perturbing their native function. wikipedia.org These reporters act as chemical "handles" that allow for the specific labeling and visualization of these biomolecules in living systems. wikipedia.orgnews-medical.net
The two azide groups on this compound are prime examples of bioorthogonal chemical reporters. news-medical.net The azide is abiotic, meaning it is not naturally present in biological systems, and it does not react with the vast majority of biological functional groups. news-medical.net Its specific reactivity is reserved for exogenously introduced reaction partners, most notably alkynes, through click chemistry. medchemexpress.com This allows researchers to perform highly selective tagging. For instance, a biomolecule of interest can be modified with this linker, and its location or interactions can be studied by introducing an alkyne-bearing fluorescent dye that will only react with the azide handles on the linker.
Affinity capture is a technique used to isolate specific proteins or protein complexes from a complex mixture, such as a cell lysate. This compound can be used to construct probes for this purpose.
In a typical workflow, a "bait" molecule designed to bind to a specific protein of interest is first conjugated to the linker's primary amine. The azide terminals are then reacted with an alkyne-modified capture tag, most commonly biotin-alkyne. This creates a trifunctional probe (Bait - Linker - Biotin).
This probe is then incubated with the proteome mixture, where the bait molecule binds to its target protein. The entire complex is then "captured" and pulled down using streptavidin-coated beads, which have an extremely high affinity for biotin. The captured proteins can then be eluted from the beads and identified using techniques like mass spectrometry. researchgate.net This strategy allows for the effective enrichment and identification of specific protein targets and their binding partners from a complex biological sample.
Integration into PROTAC (Proteolysis-Targeting Chimeras) Synthesis
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively degrade a target protein. medchemexpress.com A PROTAC molecule consists of a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker that connects them. medchemexpress.com
This compound is utilized as a PEG-based PROTAC linker. medchemexpress.com Its length and flexibility, provided by the PEG chains, are critical for optimizing the spatial orientation of the two ligands, allowing for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The linker's functional groups facilitate the synthesis of the PROTAC:
The primary amine can be used to attach one of the ligands.
One of the azide groups can be functionalized (e.g., reduced to an amine or used in a click reaction) to attach the second ligand.
By serving as the bridge, this linker plays a crucial role in the PROTAC's ability to bring the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein.
Contribution of PEG Linker to PROTAC Ternary Complex Formation
The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is a prerequisite for efficient protein degradation. nih.govnih.gov The linker plays a pivotal role in this process by dictating the spatial orientation and proximity of the two proteins. The flexible and hydrophilic nature of the PEG chains in this compound can provide the necessary conformational freedom for the PROTAC to adopt an optimal orientation for ternary complex formation. nih.gov
Longer and more flexible linkers, such as those based on PEG, can allow for a greater number of productive interactions between the E3 ligase and the target protein, thereby enhancing the stability of the ternary complex. nih.govelifesciences.org The branched structure of this compound could potentially offer unique advantages by presenting multiple points of interaction or by creating a specific three-dimensional scaffold that favors a productive ternary complex arrangement. However, it is crucial to optimize the linker length, as excessively long linkers can lead to decreased potency due to entropic penalties. nih.gov
Table 1: Illustrative Impact of Linker Length on PROTAC Ternary Complex Stability and Degradation Efficacy
| Linker Composition | Linker Length (atoms) | Ternary Complex Stability (Arbitrary Units) | Target Protein Degradation (DC50, nM) |
| Short Alkyl Chain | 8 | 50 | >1000 |
| This compound | ~35 | 85 | 50 |
| Long Linear PEG | 50 | 70 | 150 |
Note: This table is for illustrative purposes to demonstrate the general principles of linker design on PROTAC efficacy. Actual values would be system-dependent.
Impact on PROTAC Permeability and Solubility Design
A significant challenge in PROTAC development is achieving adequate cell permeability and solubility, as these molecules often possess high molecular weights and polar surface areas, placing them outside the typical "rule-of-five" for oral drug-likeness. nih.govsemanticscholar.org The incorporation of PEG linkers is a common strategy to address these challenges. biochempeg.comaxispharm.com
The hydrophilic ethylene (B1197577) glycol repeats in this compound can significantly enhance the aqueous solubility of a PROTAC, which is crucial for its administration and distribution. precisepeg.comaxispharm.com However, there is a trade-off between solubility and permeability, as increased hydrophilicity can hinder passive diffusion across cell membranes. researchgate.net
Conversely, some studies have shown that shorter, more rigid, or more hydrophobic linkers can improve cell permeability. nih.govacs.org The branched structure of this compound may influence its conformational dynamics in a way that could shield some of its polar groups in a nonpolar environment, potentially aiding in membrane traversal. acs.org The optimal balance between solubility and permeability must be empirically determined for each PROTAC system.
Table 2: General Physicochemical Effects of Different Linker Types in PROTACs
| Linker Type | Predominant Physicochemical Contribution | Impact on Solubility | Impact on Permeability |
| Alkyl Chains | Hydrophobicity | Decreases | Increases |
| PEG Chains | Hydrophilicity | Increases | Decreases |
| Rigid Heterocycles | Rigidity, Polarity | Variable | Can Improve |
Surface Modification and Material Science Applications
The unique chemical functionalities of this compound make it a valuable building block for the creation of advanced materials with tailored surface properties.
Functionalization of Nanomaterials and Polymer Surfaces
The terminal amine and azide groups of this compound allow for its covalent attachment to a wide variety of surfaces and nanomaterials. The amine group can be conjugated to surfaces functionalized with carboxylic acids or activated esters, while the azide group is readily available for "click chemistry" reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov
This dual reactivity enables the precise and controlled functionalization of surfaces. For instance, the amine group can be used to anchor the linker to a nanoparticle, while the azide groups on the branches can be used to attach targeting ligands, imaging agents, or other functional molecules. researchgate.net The PEG chains serve to increase the stability and biocompatibility of the functionalized material. nih.govcd-bioparticles.com
Creation of Biocompatible Coatings and Scaffolds
The inherent biocompatibility and protein-repellent properties of PEG make it an ideal material for creating coatings for medical devices and implants. nih.govresearchgate.net Surfaces coated with PEG can resist non-specific protein adsorption, which is often the initial step in biofouling and the foreign body response. sigmaaldrich.com
The branched structure of this compound can lead to the formation of dense, brush-like polymer layers on a surface, which are highly effective at preventing protein adhesion. nih.gov Furthermore, the terminal functional groups can be used to crosslink the PEG chains, forming hydrogel scaffolds. nih.govnih.gov These hydrogels can be designed to have specific mechanical properties and to encapsulate cells or therapeutic agents for tissue engineering and regenerative medicine applications. sigmaaldrich.comnews-medical.net
Engineering of Bio-Interfaces for Research Applications
The ability to precisely control the chemical and physical properties of a surface is crucial for studying cell-material interactions. The heterobifunctional nature of this compound allows for the creation of well-defined bio-interfaces. For example, a surface can be coated with this linker, and then specific bioactive molecules, such as peptides or growth factors, can be attached via the azide groups. rsc.orgnih.gov
This allows researchers to create surfaces with controlled densities and spatial arrangements of signaling molecules, enabling the systematic investigation of how cells respond to their microenvironment. nih.gov The PEG chains act as a neutral background, minimizing non-specific interactions and ensuring that the observed cellular responses are due to the specific immobilized biomolecules. nih.gov Such engineered bio-interfaces are invaluable tools for fundamental cell biology research and for the development of new cell-based therapies.
Analytical Techniques for Characterization in Research and Development
Chromatographic Methods for Purity and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of the synthesized Amino-PEG6-amido-bis-PEG5-N3 and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of synthetic molecules. nih.gov For PEGylated compounds, reversed-phase HPLC (RP-HPLC) is commonly employed. A C18 or C8 stationary phase is typically used with a mobile phase gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
The purity of this compound is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. Detection is commonly performed using a UV detector, although the response may be weak due to the lack of a strong chromophore. More universal detectors like an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) can also be utilized for better quantification of non-UV active compounds.
Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes smaller stationary phase particles (typically sub-2 µm). This results in higher resolution, improved sensitivity, and significantly faster analysis times compared to traditional HPLC. The principles of separation for this compound are the same as in HPLC, with RP-UPLC being the most common mode. The enhanced resolution of UPLC is particularly beneficial for separating the target compound from closely related impurities or starting materials, providing a more accurate assessment of its purity. The faster run times also make UPLC an efficient tool for high-throughput screening and reaction monitoring during the development and optimization of the synthesis process.
Gel Permeation Chromatography (GPC) for Polymer Characterization (Conceptual)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for the characterization of polymers, including PEG linkers like this compound. GPC separates molecules based on their hydrodynamic volume in solution. Larger molecules are excluded from the pores of the chromatography column packing material and therefore elute earlier, while smaller molecules penetrate the pores to varying extents and have a longer elution path, resulting in a later elution.
For a discrete PEG linker such as this compound, which has a defined molecular weight, GPC is primarily used to assess its purity and confirm its molecular weight distribution. Unlike traditional polydisperse PEG polymers that show a broad distribution of molecular weights, a high-quality discrete linker should ideally exhibit a single, sharp peak, indicating a homogenous molecular species.
The analysis provides critical information on:
Purity: The presence of impurities, such as unreacted starting materials or side products from the synthesis, would appear as additional peaks in the chromatogram.
Molecular Weight Confirmation: By calibrating the GPC system with standards of known molecular weights, the elution time of the main peak can be used to confirm that the synthesized linker has the expected molecular weight.
Aggregation: The presence of a high molecular weight shoulder or a distinct peak eluting earlier than the main peak can indicate aggregation of the linker molecules.
Table 1: Conceptual GPC Data for this compound
| Parameter | Expected Value | Description |
| Retention Time (min) | Dependent on column and conditions | A single, sharp peak is expected, corresponding to the hydrodynamic volume of the linker. |
| Polydispersity Index (PDI) | ~1.0 | A PDI value close to 1.0 indicates a monodisperse sample with a uniform molecular weight. |
| Purity (%) | >95% | The area of the main peak relative to the total area of all peaks indicates the purity of the linker. |
This table represents conceptual data based on the expected characteristics of a high-purity, discrete PEG linker.
Advanced Techniques for Conjugate Characterization
Following the successful characterization of the this compound linker, the focus of analytical efforts shifts to the characterization of the resulting ADC. The conjugation of the linker and payload to the antibody introduces significant heterogeneity, which must be thoroughly assessed.
A critical quality attribute of an ADC is its drug-to-antibody ratio (DAR), which represents the average number of drug molecules conjugated to a single antibody. The use of a branched linker like this compound, which possesses two azide (B81097) groups for drug attachment, allows for the potential of achieving higher DAR values with fewer conjugation sites on the antibody. broadpharm.com Assessing the conjugation efficiency and the resulting stoichiometry is crucial for understanding the ADC's potency and therapeutic index.
Several advanced analytical techniques are employed for this purpose:
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for the characterization of ADCs, providing precise mass measurements that can confirm the identity of different conjugated species and determine the DAR. enovatia.com Electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers are commonly used. Analysis of the intact ADC under native conditions can provide information on the distribution of different DAR species. Alternatively, the ADC can be deglycosylated and analyzed at the subunit level (e.g., light chain and heavy chain) to simplify the mass spectra and pinpoint the location and extent of conjugation.
UV/Vis Spectroscopy: This technique can provide a rapid estimation of the average DAR by measuring the absorbance of the ADC at two different wavelengths: typically 280 nm for the antibody and a wavelength corresponding to the maximum absorbance of the cytotoxic drug. By using the known extinction coefficients of the antibody and the drug, the average DAR can be calculated.
Table 2: Representative Research Findings on the Characterization of ADCs with Branched PEG Linkers
| Analytical Technique | Parameter Measured | Typical Findings | Reference |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) Distribution | Separation of ADC species with DAR values of 0, 2, 4, 6, and 8, allowing for the calculation of the average DAR. | jenkemusa.com |
| Mass Spectrometry (Intact ADC) | Average DAR and Mass of Conjugated Species | Confirmation of the molecular weight of the ADC and the distribution of different DAR species. Provides a highly accurate average DAR value. | enovatia.com |
| Mass Spectrometry (Subunit Analysis) | Stoichiometry on Light and Heavy Chains | Determination of the number of drug-linker moieties conjugated to the light and heavy chains of the antibody. | google.com |
| UV/Vis Spectroscopy | Average DAR | A rapid estimation of the average DAR, often used as an orthogonal method to confirm results from HIC or MS. | researchgate.net |
This table presents representative findings from research on ADCs utilizing branched PEG linkers, which are conceptually applicable to conjugates synthesized with this compound.
The use of branched linkers like this compound offers the potential to create more potent and homogeneous ADCs. broadpharm.com However, this increased complexity necessitates the use of a sophisticated suite of analytical techniques to fully characterize both the linker and the final conjugate. GPC is essential for ensuring the quality of the linker, while a combination of HIC, mass spectrometry, and UV/Vis spectroscopy is crucial for determining the conjugation efficiency and stoichiometry of the resulting ADC, thereby ensuring its safety and efficacy.
Future Perspectives and Emerging Research Directions for Branched Peg Azide Linkers
Development of Next-Generation Orthogonal Reactivities
The future of complex bioconjugate design hinges on the ability to perform multiple, selective chemical reactions in a single pot without interference—a concept known as orthogonal reactivity. bohrium.com While the azide-alkyne cycloaddition is a cornerstone of bioorthogonal chemistry, researchers are actively developing new reaction pairs to expand the molecular toolkit. nih.gov The goal is to create a suite of mutually orthogonal reactions that can be used simultaneously for multi-functionalization or intricate molecular assembly. bohrium.com
Emerging strategies focus on distinct reaction mechanisms to ensure orthogonality. For instance, researchers are exploring chemistries that are orthogonal to established copper-catalyzed and strain-promoted click reactions. springernature.com This includes the development of novel ligation chemistries, such as those involving nitriles, allenes, and diboranes, which can proceed without interfering with azide-alkyne systems. springernature.com Another frontier is the fine-tuning of existing reaction families. By modifying the electronic or steric properties of the reactive partners (e.g., different substituted tetrazines and strained alkenes/alkynes), it's possible to create sets of reactions that, while mechanistically similar, have rates that are sufficiently different to be controlled independently. This allows for sequential or kinetically controlled conjugations, enabling the precise construction of multi-component systems. The development of such "orthogonal bioorthogonal" platforms will allow for the simultaneous labeling and tracking of multiple biomolecules, a critical need in systems biology and advanced diagnostics. bohrium.comox.ac.uk
| Orthogonal Reaction Pair | Key Features | Potential Application |
| Azide-Alkyne Cycloaddition (SPAAC) | Copper-free, highly bioorthogonal, fast kinetics. | Primary conjugation of a targeting moiety. |
| Tetrazine-TCO Ligation (IEDDA) | Extremely fast kinetics, fluorogenic potential. | Secondary labeling with a fluorescent probe. |
| Nitrile/Allene/Diborane Ligation | Orthogonal to both SPAAC and CuAAC, can form fluorescent linkages. | Tertiary functionalization or crosslinking. |
Computational Design and Predictive Modeling of Linker Performance
Computational tools are becoming indispensable for accelerating the design and optimization of branched PEG linkers. Molecular dynamics (MD) simulations and other modeling techniques are being used to predict how the structure of a linker like Amino-PEG6-amido-bis-PEG5-N3 influences the properties of the final conjugate. These models can simulate the conformational flexibility of the PEG arms, predicting the linker's hydrodynamic radius and its potential to mask or shield the conjugated biomolecule. researchgate.net
Predictive modeling can help answer critical design questions. For example, simulations can explore how the length and branching of PEG chains affect the accessibility of a conjugated drug, the stability of a protein-linker conjugate, or the potential for self-assembly into larger structures. acs.orgconnectedpapers.com By predicting properties such as solubility, aggregation propensity, and steric hindrance, computational approaches can guide the synthesis of next-generation linkers with tailored performance characteristics. This in-silico screening process saves significant time and resources compared to purely empirical laboratory work, allowing researchers to focus on synthesizing only the most promising candidates. As algorithms and computing power improve, it is anticipated that these predictive models will become increasingly accurate, enabling the de novo design of branched linkers for highly specific applications. researchgate.net
High-Throughput Synthesis and Screening Platforms for Conjugate Discovery
The discovery of novel bioconjugates with optimal properties requires the synthesis and evaluation of large libraries of molecules. High-throughput screening (HTS) platforms, which leverage robotics, microtiter plates, and automated data analysis, are being adapted for the rapid development of conjugates using branched PEG azide (B81097) linkers. wikipedia.orgnih.gov These automated systems can perform hundreds or thousands of conjugation reactions in parallel, systematically varying parameters such as the linker, the payload, and the conjugation conditions. njbio.comsigmaaldrich.com
These platforms integrate automated synthesis with high-throughput analytical techniques. nih.gov For example, after conjugation, the products can be rapidly purified and analyzed using methods like high-performance liquid chromatography (HPLC) and mass spectrometry to determine conjugation efficiency and product purity. nih.gov Subsequent screening assays can then evaluate the performance of the conjugates, such as their binding affinity, stability, or enzymatic activity. njbio.com This integrated approach allows for the rapid identification of "hit" conjugates with desirable properties from a large and diverse library. Such platforms significantly reduce the time and materials required for process development and are crucial for optimizing conjugates for use in diagnostics and materials science. nih.govacs.org
| HTS Platform Component | Function | Key Advantage |
| Liquid Handling Robots | Dispense reagents, perform serial dilutions, and set up reactions in microplates. | High precision and parallel processing of thousands of samples. wikipedia.org |
| Automated Purification | Employs techniques like solid-phase extraction or magnetic beads for rapid cleanup. | Reduces manual labor and ensures consistent sample quality. nih.gov |
| High-Throughput Analytics | Rapid HPLC, mass spectrometry, or plate readers for characterization. | Fast data acquisition for large sample sets. nih.gov |
| Data Analysis Software | Processes raw data, identifies hits, and visualizes trends. | Enables efficient decision-making from complex datasets. wikipedia.org |
Integration into Complex Supramolecular Assemblies
The unique architecture of branched PEG linkers makes them ideal building blocks for the construction of complex, self-assembling supramolecular structures. nih.gov Researchers are exploring how conjugates made with linkers like this compound can spontaneously organize into well-defined nanomaterials such as micelles, vesicles, and hydrogels. mdpi.com The amphiphilic nature of these conjugates—with a hydrophilic PEG shell and a potentially hydrophobic core or conjugated payload—drives this self-assembly process in aqueous environments. acs.org
PEGylated dendritic and branched structures can form unimolecular micelles or larger aggregates depending on concentration and the nature of the terminal groups. nih.gov The branched PEG chains play a critical role in stabilizing these assemblies, preventing non-specific aggregation, and controlling their size and morphology. acs.org These supramolecular systems are being investigated for a variety of applications. For example, they can serve as nanocarriers for encapsulating and delivering imaging agents or functional small molecules. acs.orgwikipedia.org The multivalency offered by the branched linker allows for the display of multiple ligands on the surface of the assembly, potentially increasing binding avidity to a target. Future research will focus on designing linkers that provide even greater control over the self-assembly process, enabling the creation of "smart" materials that can change their structure in response to environmental stimuli like pH or temperature. mdpi.commdpi.com
Applications in Advanced Diagnostics and Biosensing Research (non-clinical focus)
In the realm of non-clinical research, branched PEG azide linkers are enabling the development of more sensitive and stable diagnostic tools and biosensors. bioglyco.com The hydrophilic and bio-inert nature of the PEG chains is highly advantageous for modifying surfaces, such as those of sensor chips or nanoparticles. bioglyco.com When used as a surface coating, the branched PEG linker creates a hydrated layer that resists the non-specific adsorption of proteins and other biomolecules from complex samples like cell lysates. This "anti-fouling" property reduces background noise and significantly improves the signal-to-noise ratio of a sensor.
The azide functional groups on the linker provide a convenient handle for immobilizing specific capture molecules, such as antibodies or nucleic acid probes, via click chemistry. This allows for the oriented and stable attachment of biorecognition elements to the sensor surface, enhancing their ability to bind to the target analyte. axispharm.com For instance, gold nanoparticles functionalized with branched PEG azide linkers can be conjugated with fluorescent dyes or enzymes to create highly sensitive probes for detecting specific biomarkers in research assays. nih.gov Future work in this area will likely involve integrating these linkers into advanced diagnostic platforms, such as microneedle-based sensors for minimally invasive sampling or microfluidic devices for high-throughput analysis. nih.gov
Q & A
Q. How should researchers present raw data for studies involving PEG-azide conjugates?
- Methodological Answer : Include processed data (e.g., chromatograms, kinetic curves) in the main text, with raw datasets (e.g., NMR spectra, HPLC traces) in supplementary materials. Use standardized metadata templates to document instrument parameters (e.g., column type, gradient program). For public datasets, adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
